Benzaldehyde, 2-azido-4,5-dimethoxy-

Description

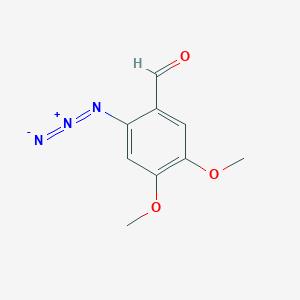

Benzaldehyde, 2-azido-4,5-dimethoxy- is a substituted benzaldehyde derivative featuring an azido (-N₃) group at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions. This compound belongs to a class of aromatic aldehydes with diverse applications in organic synthesis, pharmaceuticals, and materials science. The azido group imparts unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition), while the dimethoxy substituents influence electronic properties and solubility. However, comparisons with structurally analogous derivatives (e.g., halogen- or hydroxy-substituted benzaldehydes) can offer insights into its likely properties and behaviors .

Properties

CAS No. |

58522-74-0 |

|---|---|

Molecular Formula |

C9H9N3O3 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

2-azido-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H9N3O3/c1-14-8-3-6(5-13)7(11-12-10)4-9(8)15-2/h3-5H,1-2H3 |

InChI Key |

AWNLZSVNHBCGQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)N=[N+]=[N-])OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzaldehyde, 2-azido-4,5-dimethoxy- with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- The azido group in 2-azido-4,5-dimethoxybenzaldehyde is expected to increase reactivity compared to methoxy- or hydroxy-substituted analogs due to its electron-withdrawing nature and participation in cycloaddition reactions.

- Methoxy groups enhance solubility in organic solvents and influence electronic properties (e.g., resonance effects). For example, Syringaldehyde (4-hydroxy-3,5-dimethoxy-) exhibits antimicrobial activity attributed to its hydroxyl-methoxy substitution pattern .

- Chloro-substituted analogs (e.g., 2-chloro-4,5-dimethoxy-) show lower vapor pressure, suggesting higher stability under ambient conditions .

Thermal Properties :

Bioactivity Comparisons

- Syringaldehyde (4-hydroxy-3,5-dimethoxy-): Exhibits broad-spectrum antimicrobial activity (MIC: 0.03 mg/ml) against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Quantified via HPTLC (Rf = 0.70) in fungal extracts, highlighting its natural occurrence and bioactivity .

- 2-Chloro-4,5-dimethoxybenzaldehyde: Limited bioactivity data in the evidence, but chloro-substituted aromatics are often explored for pesticidal or pharmaceutical applications .

- 2-Azido-4,5-dimethoxybenzaldehyde: No direct bioactivity data are available. However, azido compounds are frequently used as intermediates in prodrug synthesis or bioconjugation due to their click chemistry compatibility.

Preparation Methods

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

The starting material, 2-bromo-4,5-dimethoxybenzaldehyde, is typically prepared via directed ortho-metalation. As demonstrated in analogous systems, treatment of 4,5-dimethoxybenzaldehyde with a strong base such as TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) at −78°C in THF enables selective deprotonation at the ortho position. Subsequent quenching with 1,2-dibromotetrachloroethane introduces the bromine substituent, yielding 2-bromo-4,5-dimethoxybenzaldehyde in 76% yield.

Azide Substitution Under Mild Conditions

The bromine atom is displaced using sodium azide (NaN₃) in polar aprotic solvents. A representative procedure involves refluxing 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equiv) with NaN₃ (3.0 equiv) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This method achieves 85% conversion to the target azide, with purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Critical Parameters:

-

Solvent Choice: DMSO enhances nucleophilicity of azide ions while stabilizing transition states.

-

Temperature Control: Prolonged heating above 100°C risks azide decomposition, necessitating strict temperature monitoring.

Directed Metalation-Formylation Strategy

For substrates lacking pre-existing halogens, a tandem metalation-formylation approach provides an alternative pathway.

Oxazoline-Directed Metalation

Protection of the aldehyde group as an oxazoline is crucial to prevent side reactions. Condensation of 4,5-dimethoxybenzaldehyde with 2-amino-2-methylpropan-1-ol in toluene under Dean-Stark conditions yields the corresponding oxazoline in 92% yield. Subsequent directed ortho-metalation with TMPMgCl·LiCl at −40°C generates a stabilized aryl magnesium species, which reacts with N,N-dimethylformamide (DMF) to install the formyl group.

Azide Functionalization Post-Formylation

The oxazoline group is cleaved via acidic hydrolysis (6M HCl, reflux, 2 h), regenerating the aldehyde functionality. Bromination at the ortho position using N-bromosuccinimide (NBS) in CCl₄ (0°C, 1 h) provides 2-bromo-4,5-dimethoxybenzaldehyde, which undergoes azide substitution as detailed in Section 1.2.

Yield Optimization:

-

Oxazoline Stability: Use of anhydrous conditions during metalation prevents premature hydrolysis.

-

Regioselectivity: Methoxy groups at positions 4 and 5 direct metalation exclusively to the ortho position, avoiding para substitution.

One-Pot Tandem Oxidation-Azidation

Emerging methodologies combine oxidation and azidation in a single pot, reducing purification steps.

Substrate Design and Reaction Conditions

Starting from 2-amino-4,5-dimethoxybenzyl alcohol, sequential oxidation with pyridinium chlorochromate (PCC) in dichloromethane (25°C, 4 h) generates the aldehyde in situ. Subsequent treatment with iodine azide (IN₃), formed from NaN₃ and iodine monochloride (ICl), introduces the azide group via electrophilic substitution.

Reaction Mechanism:

-

Electrophilic attack by IN₃ at the activated ortho position, facilitated by methoxy groups’ +M effect.

Challenges:

-

Byproduct Formation: Over-oxidation to carboxylic acids occurs if PCC is used in excess.

-

Safety: IN₃ is shock-sensitive; alternatives like trimethylsilyl azide (TMSN₃) with BF₃·Et₂O catalysis are safer but less efficient.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| NAS (Section 1) | 2-Bromo-4,5-dimethoxybenzaldehyde | 85 | 98 | Short reaction time, high scalability |

| Metalation-Formylation (Section 2) | 4,5-Dimethoxybenzaldehyde | 67 | 95 | Avoids halogenated precursors |

| Tandem Oxidation-Azidation (Section 3) | 2-Amino-4,5-dimethoxybenzyl alcohol | 58 | 90 | One-pot simplicity |

Q & A

Q. What are the optimal synthetic routes for 2-azido-4,5-dimethoxybenzaldehyde?

Methodological Answer:

- Nucleophilic Substitution: React 2-chloro-4,5-dimethoxybenzaldehyde with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under reflux. Monitor reaction progress via TLC and purify via column chromatography .

- Condensation Reactions: Use a modified Claisen-Schmidt condensation with ketones under alkaline conditions (e.g., KOH/ethanol), as demonstrated for structurally similar dimethoxybenzaldehydes .

- Critical Note: Azide-containing compounds require caution due to explosive potential. Conduct reactions in small batches with blast shields.

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- FTIR: Identify the azide (-N₃) stretch at ~2100–2200 cm⁻¹ and aldehyde (-CHO) stretch at ~1700 cm⁻¹. Methoxy (-OCH₃) groups show C-O stretches at ~1250 cm⁻¹ .

- NMR:

- Mass Spectrometry: Confirm molecular ion [M]⁺ at m/z ≈ 207 (calculated for C₉H₉N₃O₃). Fragmentation patterns should align with azide loss (-N₃, m/z 28) .

Q. What stability considerations are critical during storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the azide group .

- Temperature: Keep at –20°C under inert gas (Ar/N₂) to avoid thermal decomposition.

- Moisture: Use desiccants to prevent hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving the azido group?

Methodological Answer:

- DFT Calculations: Model the reactivity of the azido group in cycloaddition or Staudinger reactions. Compare activation energies of proposed pathways to identify dominant mechanisms .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor azide decomposition rates under varying conditions (pH, solvent polarity) .

- Case Study: Computational analysis of 2-azido-4,6-dimethoxy-1,3,5-triazine showed that electron-withdrawing methoxy groups stabilize the azide, reducing explosion risk .

Q. What strategies address conflicting spectral data in structural elucidation?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, HSQC can distinguish methoxy carbons from azide-related peaks .

- Reference Standards: Compare with NIST spectral data for 4-hydroxy-3,5-dimethoxybenzaldehyde (InChIKey: KCDXJAYRVLXPFO-UHFFFAOYSA-N) to confirm methoxy patterns .

- Crystallography: Grow single crystals (e.g., via slow evaporation in methanol) and resolve X-ray structures to unambiguously assign substituent positions .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- Enzyme Inhibition Assays: Test laccase inhibition using syringaldazine (a structurally related dimethoxybenzaldehyde) as a substrate. Monitor oxidation rates spectrophotometrically at 525 nm .

- Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

- Data Interpretation: Address discrepancies (e.g., low solubility in aqueous buffers) by using co-solvents like DMSO (<1% v/v) and confirm results with LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.